molecular formula C22H18 B11938258 9,10-Dimethyltriptycene CAS No. 15254-35-0

9,10-Dimethyltriptycene

Cat. No.: B11938258
CAS No.: 15254-35-0
M. Wt: 282.4 g/mol
InChI Key: UAGSYLDTDRCQAE-UHFFFAOYSA-N
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Description

9,10-Dimethyltriptycene is a derivative of triptycene, a hydrocarbon with a unique paddlewheel or propeller-shaped structure. The compound is characterized by the presence of two methyl groups at the 9 and 10 positions of the triptycene core. This structural modification imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methylation at the 9 and 10 positions. One common method involves the use of methyl iodide and a strong base such as potassium tert-butoxide to introduce the methyl groups . The reaction is carried out under anhydrous conditions to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dimethyltriptycene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,10-Dimethyltriptycene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dimethyltriptycene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into various binding sites, influencing biochemical processes. For example, in anti-cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 9,10-Dimethyltriptycene stands out due to its specific methylation pattern, which imparts unique chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

CAS No.

15254-35-0

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,8-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C22H18/c1-21-15-9-3-6-12-18(15)22(2,19-13-7-4-10-16(19)21)20-14-8-5-11-17(20)21/h3-14H,1-2H3

InChI Key

UAGSYLDTDRCQAE-UHFFFAOYSA-N

Canonical SMILES

CC12C3=CC=CC=C3C(C4=CC=CC=C41)(C5=CC=CC=C25)C

Origin of Product

United States

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